Methoxytrityl-N-PEG8-TFP ester
CAS No.: 1334169-91-3
Cat. No.: VC2877595
Molecular Formula: C45H55F4NO11
Molecular Weight: 861.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334169-91-3 |
---|---|
Molecular Formula | C45H55F4NO11 |
Molecular Weight | 861.9 g/mol |
IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C45H55F4NO11/c1-52-38-14-12-37(13-15-38)45(35-8-4-2-5-9-35,36-10-6-3-7-11-36)50-17-19-54-21-23-56-25-27-58-29-31-60-33-32-59-30-28-57-26-24-55-22-20-53-18-16-41(51)61-44-42(48)39(46)34-40(47)43(44)49/h2-15,34,50H,16-33H2,1H3 |
Standard InChI Key | NHQZKJJBMDCCLI-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Introduction
Chemical Structure and Properties
Methoxytrityl-N-PEG8-TFP ester (CAS: 1334169-91-3) possesses a well-defined structure that combines three key functional elements: a methoxytrityl protecting group, a discrete PEG8 spacer, and a tetrafluorophenyl activated ester. The methoxytrityl group serves as an acid-labile protecting group for the amine functionality, allowing for selective deprotection under mild acidic conditions. The PEG8 chain provides a hydrophilic, flexible spacer that enhances water solubility while maintaining compatibility with organic solvents. The tetrafluorophenyl ester at the opposite terminus functions as an activated leaving group that readily reacts with primary amines to form stable amide bonds .
The molecular formula of this compound is C45H55F4NO11 with a molecular weight of 861.91 g/mol. The compound exhibits significant thermal stability with a flash point of 450.9±34.3°C and a boiling point of 821.9±65.0°C at 760 mmHg. Its density is approximately 1.2±0.1 g/cm³, and it possesses a polarizability of 86.4±0.5 10⁻²⁴cm³. These physical properties contribute to its stability during storage and handling while enabling its use in various chemical reactions under diverse conditions .
The precise, discrete nature of the PEG8 chain is a critical feature that distinguishes this compound from heterogeneous PEG mixtures. Each molecule contains exactly eight ethylene glycol repeating units, ensuring uniform molecular weight and consistent performance in chemical reactions and biological applications. This uniformity is particularly important in pharmaceutical applications where batch-to-batch consistency is essential for regulatory compliance and reproducible results in biological systems .
Property | Value |
---|---|
CAS Number | 1334169-91-3 |
Molecular Formula | C45H55F4NO11 |
Molecular Weight | 861.91 g/mol |
Flash Point | 450.9±34.3 °C |
Boiling Point | 821.9±65.0 °C at 760 mmHg |
Density | 1.2±0.1 g/cm³ |
Polarizability | 86.4±0.5 10⁻²⁴cm³ |
SMILES | COc1ccc(cc1)C(c2ccccc2)(c3ccccc3)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)Oc4c(c(cc(c4F)F)F)F |
Synthetic Applications and Reactivity
Methoxytrityl-N-PEG8-TFP ester demonstrates exceptional versatility in synthetic applications, particularly in multi-step synthesis procedures requiring orthogonal protection and deprotection strategies. The methoxytrityl group can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid) without affecting the TFP ester functionality. This selective deprotection enables precise control over reaction sites, a critical feature in complex synthetic procedures involving multiple functional groups .
The TFP ester moiety exhibits distinctive reactivity compared to other activated esters, making it particularly valuable for bioconjugation applications. TFP esters react readily with primary amines to form stable amide bonds under mild conditions, typically at pH 7.5-8.0. This reactivity profile allows efficient conjugation to proteins, peptides, and other amine-containing biomolecules. Importantly, TFP esters demonstrate superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, especially under basic conditions. This enhanced stability extends the working time in aqueous environments and improves conjugation efficiency in challenging reaction conditions .
In a representative synthetic procedure described in research literature, Methoxytrityl-N-PEG8-TFP ester (15 μmol) was added to a solution of BHQ1 amine (10 μmol) and iPr2NEt (40 μmol) in DMSO. After stirring for 3 hours at room temperature, water and hexane were added to precipitate the product. Following centrifugation and removal of the supernatant, the residue was treated with trifluoroacetic acid to cleave the methoxytrityl group, yielding the corresponding BHQ1-peg8-NH2 intermediate. This intermediate was subsequently used for conjugation with various fluorophores to create fluorescent probes for biological imaging applications .
The chemical versatility of Methoxytrityl-N-PEG8-TFP ester enables its use in diverse synthetic pathways. The compound can participate in solid-phase and solution-phase synthesis protocols, offering flexibility in manufacturing approaches. Its orthogonal reactivity allows for sequential modification strategies, enabling the construction of complex molecular architectures for various applications in drug delivery, diagnostics, and materials science .
Comparative Analysis with Related Compounds
Methoxytrityl-N-PEG8-TFP ester belongs to a family of heterobifunctional PEG derivatives that vary primarily in their PEG chain length and terminal functional groups. This variation offers researchers the ability to select compounds with specific physical properties tailored to their application requirements. Comparing Methoxytrityl-N-PEG8-TFP ester with related compounds provides valuable insights into structure-property relationships and guides appropriate selection for specific applications .
Compound | Molecular Weight | PEG Chain Length | Spacer Length |
---|---|---|---|
Methoxytrityl-N-PEG8-TFP ester | 861.91 g/mol | 8 units | ~28 atoms |
Methoxytrityl-N-PEG16-TFP ester | 1214.33 g/mol | 16 units | ~52 atoms |
Methoxytrityl-N-PEG20-TFP ester | 1390.54 g/mol | 20 units | ~61.5 atoms |
Another important comparison is between Methoxytrityl-N-PEG8-TFP ester and its Fmoc-protected counterpart, Fmoc-N-amido-dPEG8-TFP ester. While structurally similar, these compounds differ in their amine-protecting groups: methoxytrityl versus Fmoc (9-fluorenylmethoxycarbonyl). This distinction is significant for synthetic strategies, as Fmoc groups are removed under basic conditions (typically piperidine in DMF), while methoxytrityl groups require acidic conditions. This orthogonality in deprotection conditions enables selective manipulation in complex synthetic schemes. The Fmoc-protected variant (MW: 811.82 g/mol) has a molecular formula of C40H49F4NO12 and contains a discrete PEG spacer of 28 atoms (approximately 32.2 Å in length) .
The TFP ester functionality in these compounds provides significant advantages over commonly used NHS esters, particularly in terms of hydrolytic stability. Research has demonstrated that TFP esters are more stable under basic conditions than NHS esters, making them suitable for conjugation reactions at higher pH values (7.5-8.0). This stability is particularly valuable when working with proteins that require basic conditions for optimal stability and when longer reaction times are necessary .
Applications in Biomedical Research
Methoxytrityl-N-PEG8-TFP ester has found extensive applications in biomedical research, particularly in the development of advanced imaging probes, drug delivery systems, and bioconjugation strategies. The compound's unique combination of a protected amine, discrete PEG spacer, and activated ester makes it an ideal building block for creating complex molecular constructs with precisely controlled architectures and functionalities .
In fluorescence imaging applications, Methoxytrityl-N-PEG8-TFP ester serves as a key intermediate in the synthesis of fluorophore-quencher conjugates. Research has demonstrated its utility in preparing BHQ1-fluorophore conjugated probes with precisely controlled spacing between the quencher and fluorophore components. These probes are essential tools for live-cell imaging, enabling real-time visualization of cellular processes with high sensitivity and specificity. The discrete PEG8 spacer provides optimal separation between functional components, enhancing probe performance while maintaining water solubility and cell permeability .
For protein and peptide modification, Methoxytrityl-N-PEG8-TFP ester offers a controlled approach to site-specific conjugation. The TFP ester selectively reacts with primary amines, such as lysine side chains or N-terminal amines, forming stable amide bonds under mild conditions. The resulting PEGylated biomolecules typically exhibit enhanced pharmacokinetic properties, including increased circulation time, reduced immunogenicity, and improved stability against proteolytic degradation. These advantages make PEGylated proteins and peptides valuable therapeutic agents with optimized biological performance .
Surface modification represents another significant application area for Methoxytrityl-N-PEG8-TFP ester. The compound can be used to functionalize surfaces with PEG chains, creating biocompatible interfaces for biosensors, medical devices, and tissue engineering scaffolds. Research has shown that TFP ester-terminated self-assembled monolayers (SAMs) on gold surfaces provide effective platforms for DNA array fabrication. These TFP-activated surfaces demonstrated superior performance compared to NHS-activated alternatives, yielding DNA arrays with higher surface density, reduced background fluorescence, and smaller spot radii. This enhanced performance is attributed to the greater stability of TFP esters under the basic conditions typically used for DNA immobilization .
In drug delivery applications, Methoxytrityl-N-PEG8-TFP ester facilitates the creation of precisely defined drug-carrier conjugates. The discrete PEG8 spacer provides a flexible, hydrophilic linker that can improve drug solubility while maintaining appropriate spacing between the drug and targeting moieties. This precise control over molecular architecture is essential for optimizing drug delivery efficiency and pharmacokinetic properties .
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